molecular formula C28H34N2O6 B2366706 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide CAS No. 1235079-15-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide

Cat. No.: B2366706
CAS No.: 1235079-15-8
M. Wt: 494.588
InChI Key: SWNOENQAIFKBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran moiety, a piperidine ring, and a benzamide group . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 116.5±0.3 cm3 . The compound has a polar surface area of 92 Å2 and a polarizability of 46.2±0.5 10-24 cm3 . It has a surface tension of 57.1±3.0 dyne/cm and a molar volume of 324.6±3.0 cm3 .

Scientific Research Applications

Disposition and Metabolism

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide, under the specific compound SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its disposition and metabolism have been extensively studied, revealing that the compound undergoes almost complete elimination over a 9-day period, predominantly via feces, with urinary excretion accounting for a minor fraction. The presence of more slowly cleared metabolites suggests a complex metabolism involving oxidation of the benzofuran ring and subsequent rearrangement, leading to various metabolites including an unusual hemiaminal metabolite and a benzofuran ring-opened carboxylic acid among others (Renzulli et al., 2011).

Sigma Receptor Ligands

Research on sigma receptor ligands has identified compounds structurally related to benzofurans as significant for their binding properties to sigma(1) and sigma(2) receptors. These compounds, including variations of the benzofuran structure, have been synthesized and evaluated, showing a high affinity and selectivity for sigma(1) receptors. Such findings underscore the potential therapeutic applications of benzofuran derivatives in targeting sigma receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthetic Applications and Structural Studies

The synthetic versatility of benzofuran derivatives extends beyond pharmacological applications to include their use in the synthesis of complex molecular structures. For instance, the Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the potential for creating diverse benzofuran-based compounds with various substituents, further expanding the chemical space for therapeutic and material science applications (Huang et al., 2019).

Receptor Antagonist Development

The development of receptor antagonists based on benzofuran derivatives showcases their therapeutic relevance. For example, specific benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists, highlighting the potential of benzofuran-containing compounds in modulating gastrointestinal motility and offering a novel approach for prokinetic agents with reduced side effects (Sonda et al., 2004).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-4-33-23-16-21(17-24(34-5-2)26(23)35-6-3)27(31)29-18-19-11-13-30(14-12-19)28(32)25-15-20-9-7-8-10-22(20)36-25/h7-10,15-17,19H,4-6,11-14,18H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNOENQAIFKBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.